molecular formula C18H13ClN2O2S B5465856 (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxyfuran-2-yl)prop-2-enenitrile

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxyfuran-2-yl)prop-2-enenitrile

Cat. No.: B5465856
M. Wt: 356.8 g/mol
InChI Key: MHOIJDVIGIXDNR-LCYFTJDESA-N
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Description

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxyfuran-2-yl)prop-2-enenitrile is an organic compound that features a thiazole ring, a chlorophenyl group, and a furan ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxyfuran-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the thiazole ring.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.

    Coupling Reactions: The final step would involve coupling the thiazole and furan rings through a suitable linker, such as a propenenitrile group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl group might participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Due to its structural features, it might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

Industry

The compound could be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-methoxyfuran-2-yl)prop-2-enenitrile: Similar structure with a methoxy group instead of an ethoxy group.

    (Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxyfuran-2-yl)prop-2-enenitrile: Similar structure with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The specific combination of the chlorophenyl, thiazole, and ethoxyfuran groups might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxyfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c1-2-22-17-8-7-15(23-17)9-13(10-20)18-21-16(11-24-18)12-3-5-14(19)6-4-12/h3-9,11H,2H2,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOIJDVIGIXDNR-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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